1,1-Dibutyl-3-(3,4-dimethylphenyl)urea
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Overview
Description
1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C17H28N2O. It is a member of the urea family, characterized by the presence of a urea functional group. This compound is known for its unique structural features, which include two butyl groups and a 3,4-dimethylphenyl group attached to the urea moiety. It has a molecular weight of 276.426 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylphenyl isocyanate+dibutylamine→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
1,1-Dibutyl-3-(3,4-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutyl-3-(2-ethyl-6-methylphenyl)urea
- 1,1-Dibutyl-3-(2-methoxyphenyl)urea
- 1,1-Dibutyl-3-(3,4-dichlorophenyl)urea
- 1,1-Dibutyl-3-(4-methoxyphenyl)urea
Uniqueness
1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
86781-22-8 |
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Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-dibutyl-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-10-9-14(3)15(4)13-16/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
AIYSSRSKDGVHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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